1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and a methyl group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and methyl hydrazine.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving the starting materials. This can be achieved using various methods, including the use of catalysts and specific reaction conditions.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-5-methyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)piperazine: This compound also contains a fluorophenyl group but differs in its core structure, which is a piperazine ring.
3-Fluoroamphetamine: This compound is a substituted amphetamine with a fluorophenyl group, but it has different pharmacological properties and applications.
The uniqueness of this compound lies in its triazole core, which imparts distinct chemical and biological properties compared to other fluorophenyl-containing compounds.
Properties
Molecular Formula |
C9H9FN4 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9FN4/c1-6-12-9(11)13-14(6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,13) |
InChI Key |
BXJNXKNZMJKXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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